molecular formula C15H12ClN3O2S B6720699 N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide

N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide

Cat. No.: B6720699
M. Wt: 333.8 g/mol
InChI Key: TZQLPLNAOQFIJN-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a pyridine carboxamide structure

Properties

IUPAC Name

N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-10-1-2-12-11(8-10)19-14(22-12)4-6-18-15(21)9-3-5-17-13(20)7-9/h1-3,5,7-8H,4,6H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQLPLNAOQFIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CCNC(=O)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Attachment of Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of Pyridine Carboxamide: The pyridine ring is synthesized separately and then coupled with the benzothiazole derivative through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1,3-benzothiazol-2-yl)ethyl]-2-oxo-1H-pyridine-4-carboxamide is unique due to its dual functional groups (benzothiazole and pyridine carboxamide), which provide a versatile platform for various chemical modifications and biological activities. Its ability to inhibit multiple enzymes makes it a valuable compound in medicinal chemistry research.

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